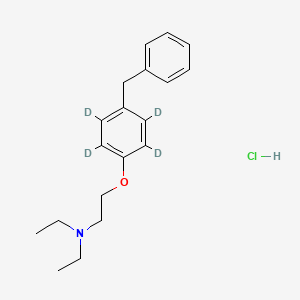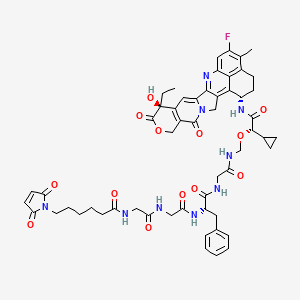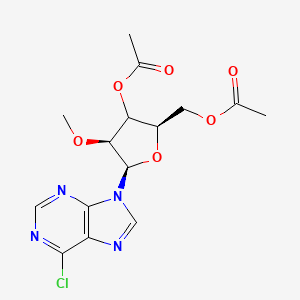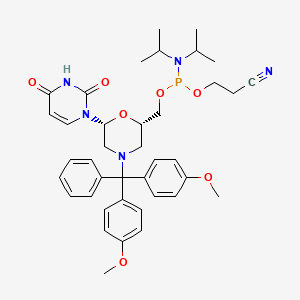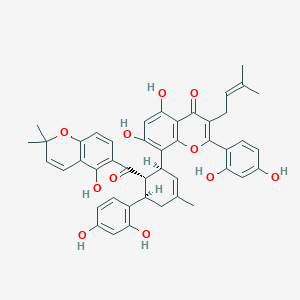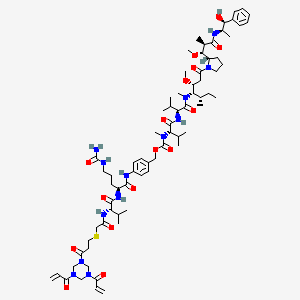
Py-MAA-Val-Cit-PAB-MMAE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
吡咯谷氨酸-甲基丙烯酸-缬氨酸-瓜氨酸-对氨基苄醇-MMAE 是一种用于开发抗体药物偶联物 (ADC) 的药物-连接体偶联物。该化合物由与肽序列连接的单甲基奥利司他汀 E (MMAE) 组成,该肽序列由吡咯谷氨酸 (Py)、甲基丙烯酸 (MAA)、缬氨酸 (Val)、瓜氨酸 (Cit) 和对氨基苄醇 (PAB) 组成。 吡咯谷氨酸-甲基丙烯酸-缬氨酸-瓜氨酸-对氨基苄醇-MMAE 用于靶向癌症治疗,专门设计用于将细胞毒性剂直接递送至癌细胞,同时最大限度地减少对健康细胞的损害 .
准备方法
合成路线和反应条件
吡咯谷氨酸-甲基丙烯酸-缬氨酸-瓜氨酸-对氨基苄醇-MMAE 的合成涉及多个步骤,从制备肽连接体 (吡咯谷氨酸-甲基丙烯酸-缬氨酸-瓜氨酸-对氨基苄醇) 和细胞毒性剂 MMAE 开始。肽连接体通过固相肽合成 (SPPS) 合成,其中每个氨基酸依次添加到树脂结合的肽链上。 然后将最终产物从树脂上裂解并纯化 .
MMAE 与肽连接体的偶联是通过一系列化学反应实现的,包括酰胺键形成和酯化。 反应条件通常涉及使用偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和 1-羟基苯并三唑 (HOBt),在二甲基甲酰胺 (DMF) 等有机溶剂中进行 .
工业生产方法
吡咯谷氨酸-甲基丙烯酸-缬氨酸-瓜氨酸-对氨基苄醇-MMAE 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 采用高性能液相色谱 (HPLC) 等先进的纯化技术来分离最终产物 .
化学反应分析
反应类型
吡咯谷氨酸-甲基丙烯酸-缬氨酸-瓜氨酸-对氨基苄醇-MMAE 经历了几种类型的化学反应,包括:
水解: 肽连接体可以在酸性或碱性条件下水解,导致 MMAE 释放。
还原: 连接体中的二硫键可以使用二硫苏糖醇 (DTT) 等还原剂还原。
取代: 肽连接体中的氨基可以发生亲核取代反应.
常用试剂和条件
水解: 酸性或碱性条件,通常使用盐酸 (HCl) 或氢氧化钠 (NaOH)。
还原: 还原剂,如二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。
取代: 有机溶剂中的胺或硫醇等亲核试剂.
形成的主要产物
水解: 释放 MMAE 和相应的肽片段。
还原: 二硫键断裂,导致 MMAE 从肽连接体中分离。
取代: 形成具有修饰功能基团的取代肽连接体.
科学研究应用
吡咯谷氨酸-甲基丙烯酸-缬氨酸-瓜氨酸-对氨基苄醇-MMAE 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究药物-连接体偶联和稳定性的模型化合物。
生物学: 用于基于细胞的测定,以研究 ADC 对癌细胞的细胞毒性作用。
医学: ADC 中的组成部分,用于靶向癌症治疗,专门设计用于将细胞毒性剂递送至癌细胞,同时最大限度地减少对健康细胞的损害。
作用机制
吡咯谷氨酸-甲基丙烯酸-缬氨酸-瓜氨酸-对氨基苄醇-MMAE 的作用机制涉及通过抗体-药物偶联物选择性靶向癌细胞。ADC 的抗体部分识别并结合到癌细胞表面上的特定抗原。结合后,ADC 通过内吞作用进入癌细胞。在细胞内部,连接体被溶酶体酶裂解,释放 MMAE。 MMAE 然后与微管蛋白结合,抑制其聚合,导致细胞周期停滞和凋亡.
相似化合物的比较
类似化合物
缬氨酸-瓜氨酸-对氨基苄醇-MMAE: 类似的连接体结构,但缺少吡咯谷氨酸和甲基丙烯酸组分。
MC-缬氨酸-瓜氨酸-对氨基苄醇-MMAE: 含有马来酰亚胺-半胱氨酸 (MC) 连接体,而不是吡咯谷氨酸和甲基丙烯酸
独特性
吡咯谷氨酸-甲基丙烯酸-缬氨酸-瓜氨酸-对氨基苄醇-MMAE 的独特性在于其特定的肽连接体序列,该序列提供增强的稳定性和 MMAE 的靶向递送。 连接体结构中包含吡咯谷氨酸和甲基丙烯酸有助于其改善的药代动力学特性和降低的脱靶毒性 .
属性
CAS 编号 |
2247398-68-9 |
|---|---|
分子式 |
C72H111N13O16S |
分子量 |
1446.8 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H111N13O16S/c1-17-46(10)63(54(99-15)37-59(90)85-35-24-28-53(85)65(100-16)47(11)66(92)75-48(12)64(91)50-25-21-20-22-26-50)80(13)70(96)61(44(6)7)79-69(95)62(45(8)9)81(14)72(98)101-38-49-29-31-51(32-30-49)76-67(93)52(27-23-34-74-71(73)97)77-68(94)60(43(4)5)78-55(86)39-102-36-33-58(89)84-41-82(56(87)18-2)40-83(42-84)57(88)19-3/h18-22,25-26,29-32,43-48,52-54,60-65,91H,2-3,17,23-24,27-28,33-42H2,1,4-16H3,(H,75,92)(H,76,93)(H,77,94)(H,78,86)(H,79,95)(H3,73,74,97)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
InChI 键 |
ASDXMJBJAKMFHO-NGASZDMPSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


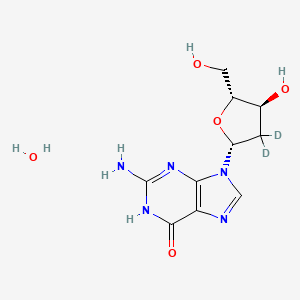
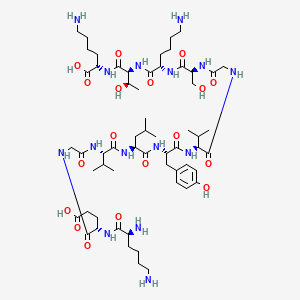
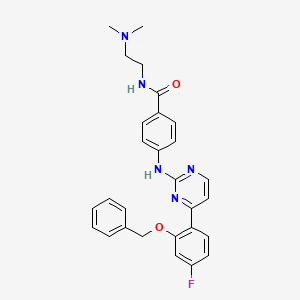
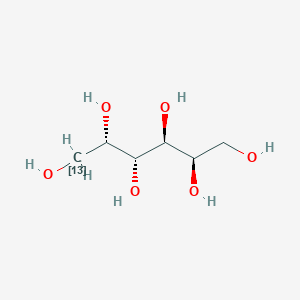
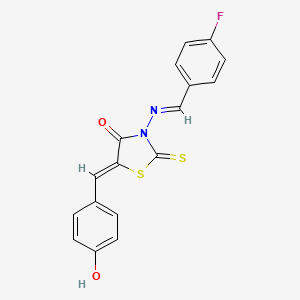
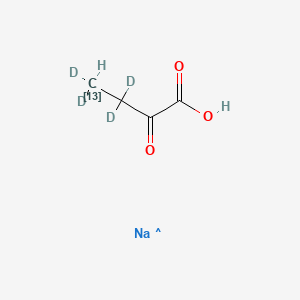
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
